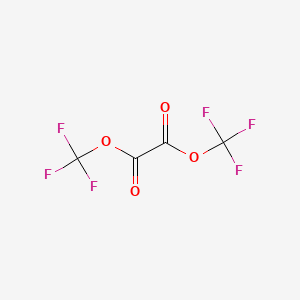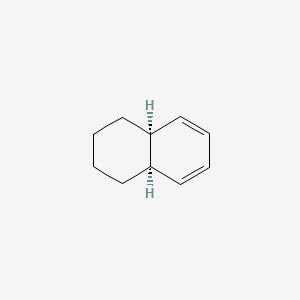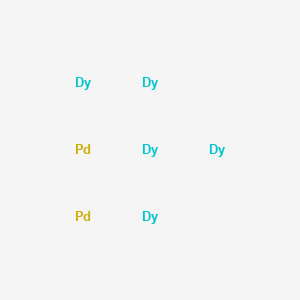
tert-Butyl 4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates It is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-nitrophenyl phosphate typically involves the reaction of 4-nitrophenol with tert-butyl phosphate under specific conditions. One common method involves the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. The reaction is carried out in an anhydrous solvent such as methylene chloride, with N-methylimidazole as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenol derivatives.
Reduction: Products include aminophenyl phosphate derivatives.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of polymers and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this inhibition by interacting with the enzyme’s catalytic residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Studied for its cytotoxic effects.
Bis(p-nonylphenyl)phosphate: Used in industrial applications.
Uniqueness
tert-Butyl 4-nitrophenyl phosphate is unique due to its combination of a tert-butyl group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
13062-13-0 |
|---|---|
Formule moléculaire |
C10H13NO6P- |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
tert-butyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-10(2,3)17-18(14,15)16-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3,(H,14,15)/p-1 |
Clé InChI |
COUWZINMNAIZPW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





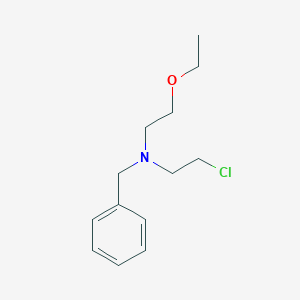


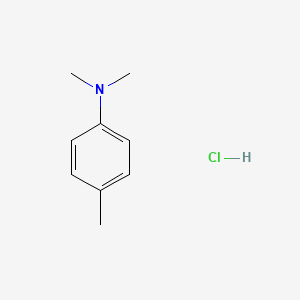
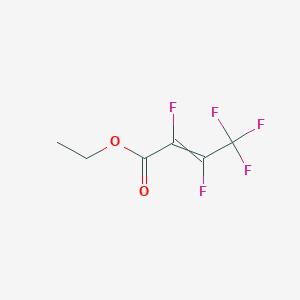
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
